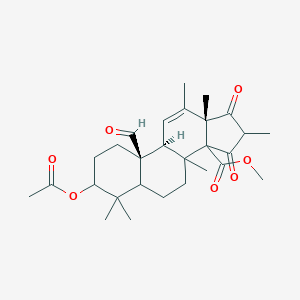

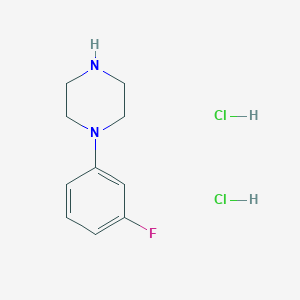

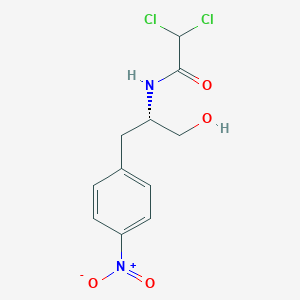

![molecular formula C11H19NO2 B163346 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one CAS No. 132041-83-9](/img/structure/B163346.png)

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one

描述

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one, also known as EMD-386088, is a chemical compound that belongs to the class of spirocyclic compounds. It has been studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.

作用机制

The mechanism of action of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one involves its binding to the serotonin 5-HT7 receptor, which is coupled to the G protein-coupled receptor (GPCR) signaling pathway. Upon binding, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one activates the receptor and triggers a cascade of downstream signaling events, leading to the modulation of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.

Biochemical and Physiological Effects:

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and cognition, and the enhancement of learning and memory. In addition, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

实验室实验的优点和局限性

One of the main advantages of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one is its selectivity for the serotonin 5-HT7 receptor, which reduces the likelihood of off-target effects. In addition, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been shown to have good oral bioavailability, which makes it a promising candidate for clinical development. However, one of the limitations of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.

未来方向

There are several potential future directions for the study of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one. One area of research could focus on the development of more potent and selective agonists of the serotonin 5-HT7 receptor, which may have improved therapeutic efficacy. Another area of research could explore the use of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Finally, future studies could investigate the potential use of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one in the treatment of other neurological disorders, such as Alzheimer's disease or Parkinson's disease.

科学研究应用

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been extensively studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia. It has been shown to act as a selective agonist of the serotonin 5-HT7 receptor, which plays a key role in the regulation of mood, cognition, and behavior. In addition, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been found to enhance the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of motivation, reward, and attention.

属性

CAS 编号 |

132041-83-9 |

|---|---|

产品名称 |

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one |

分子式 |

C11H19NO2 |

分子量 |

197.27 g/mol |

IUPAC 名称 |

2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one |

InChI |

InChI=1S/C11H19NO2/c1-3-10-9(13)8-11(14-10)4-6-12(2)7-5-11/h10H,3-8H2,1-2H3 |

InChI 键 |

UNYWJQCJOSOOBE-UHFFFAOYSA-N |

SMILES |

CCC1C(=O)CC2(O1)CCN(CC2)C |

规范 SMILES |

CCC1C(=O)CC2(O1)CCN(CC2)C |

同义词 |

2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro(4,5)decane 2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro(4,5)decane, (+)-isomer 2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro(4,5)decane, (-)-isomer YM 954 YM-954 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

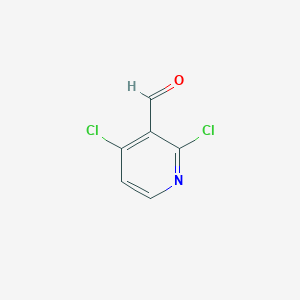

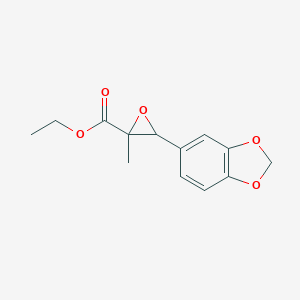

![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)

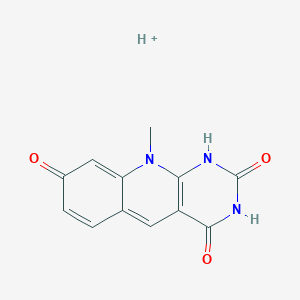

![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B163297.png)

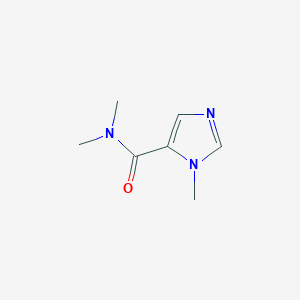

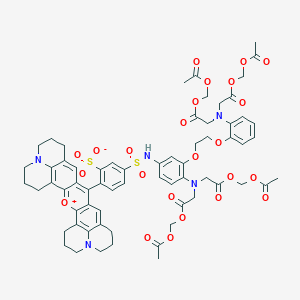

![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)